Summary of the Application: Vercirnon is an investigational non-biologic, orally administered CCR9 antagonist . It has been studied for its potential in treating Crohn’s disease, a chronic inflammatory bowel disease .
Methods of Application or Experimental Procedures: In the SHIELD-1 study, a randomized, double-blind, placebo-controlled trial, two doses (500 mg once daily and 500 mg twice daily) of Vercirnon were compared to a placebo over 12 weeks in 608 adult patients with moderately-to-severely active Crohn’s disease .
Results or Outcomes: The rates of serious adverse events and withdrawals due to adverse events were similar among the treatment groups, but there was a trend for dose-dependent increases in overall adverse event rates .
The full results from the SHIELD-1 study will be submitted to a forthcoming scientific congress and peer-reviewed scientific journal .
Summary of the Application: Ulcerative colitis is a chronic inflammatory bowel disease that causes long-lasting inflammation and ulcers in the digestive tract . Vercirnon, being a chemokine receptor antagonist, targets a protein implicated in both Crohn’s disease and ulcerative colitis .
Methods of Application or Experimental Procedures: The methods of application or experimental procedures for the use of Vercirnon in the treatment of ulcerative colitis would likely be similar to those used in the treatment of Crohn’s disease. This would involve oral administration of the drug, with dosage and duration of treatment determined based on the severity of the disease and the patient’s response to the medication .
Summary of the Application: Vercirnon is a highly potent, orally active, chemokine receptor antagonist . It has been studied for its interactions with certain cytochrome P450 enzymes, which are crucial for drug metabolism .
Methods of Application or Experimental Procedures: The methods of application or experimental procedures for studying Vercirnon’s interaction with cytochrome P450 enzymes would likely involve in vitro assays using liver microsomes or recombinant enzymes . The impact of Vercirnon on the activity of these enzymes would be assessed by measuring the rate of metabolism of specific substrate drugs .
Vercirnon, also known by its developmental code GSK1605786, is a small-molecule antagonist of the chemokine receptor type 9 (CCR9). It is primarily being investigated for its therapeutic potential in treating inflammatory bowel diseases, specifically Crohn's disease and ulcerative colitis. By blocking CCR9, which is primarily expressed on T cells that migrate to the gastrointestinal tract, vercirnon aims to reduce the inappropriate immune response that leads to inflammation in these conditions .
Vercirnon undergoes extensive metabolism through various oxidative and reductive pathways, primarily mediated by cytochrome P450 enzymes. Studies have shown that it affects the activity of several CYP enzymes, including CYP3A4 and CYP2C19, which are crucial for drug metabolism. The pharmacokinetics of vercirnon indicate that it reaches steady-state concentrations within two days of dosing, with its metabolites showing minimal accumulation compared to the parent compound .
As a CCR9 antagonist, vercirnon exhibits potent activity in inhibiting CCR9-mediated processes such as calcium mobilization and chemotaxis in vitro. In vivo studies have demonstrated its efficacy in models of Crohn-like ileitis, showcasing its potential to mitigate inflammation associated with inflammatory bowel diseases . Clinical trials have assessed its safety and efficacy, although results have indicated that it may not significantly outperform placebo in certain patient populations .
The synthesis of vercirnon involves multi-step organic reactions that facilitate the construction of its complex molecular structure. While specific synthetic routes are proprietary, it typically includes steps such as:
Vercirnon is primarily being developed for therapeutic applications in:
Its mechanism of action—targeting CCR9—positions it as a potential treatment option for patients who do not respond adequately to existing therapies .
Interaction studies have highlighted vercirnon's influence on various drug transport proteins and metabolic pathways. Notably, it has been shown not to significantly alter the pharmacokinetics of co-administered drugs like midazolam and rosuvastatin within clinically relevant ranges. This suggests a favorable interaction profile for patients requiring multiple medications .
Vercirnon shares its therapeutic focus on inflammatory bowel diseases with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Ustekinumab | Interleukin-12/23 inhibitor | Targets specific cytokines involved in inflammation |
| Vedolizumab | Integrin antagonist | Specifically blocks T cell migration to gut tissues |
| Tofacitinib | Janus kinase inhibitor | Oral medication affecting multiple pathways in immune response |
| Natalizumab | Monoclonal antibody against integrin | Used primarily for multiple sclerosis but also studied for Crohn's disease |
Vercirnon's specificity for CCR9 distinguishes it from these other agents by targeting a unique pathway involved in T cell trafficking specifically related to gastrointestinal inflammation .
The crystal structure of human CCR9 in complex with vercirnon, solved at 2.8 Å resolution, revealed the revolutionary finding that vercirnon binds to an intracellular allosteric binding site (IABS) rather than the traditional extracellular orthosteric site [3] [4]. This intracellular binding pocket is located between transmembrane helices 1-3 and 6-7, along with helix 8, positioned more than 30 Å from the orthosteric binding site [4] [5].
| Structural Parameter | Value | Reference |
|---|---|---|
| CCR9 binding affinity (IC50) | 3.4-5.4 nM | MedChemExpress data |
| CCR9 binding affinity (IC50) in serum | 141 nM | Retinoic acid cultured T cells |
| Calcium mobilization (IC50) | 5.4 nM | Molt-4 cells |
| CCR9 selectivity vs CCR1-12 | >10 μM | Selectivity screening |
| CCR9 selectivity vs CX3CR1-7 | >10 μM | Selectivity screening |
| CCR9A chemotaxis (IC50) | 2.8 nM | CCL25-directed chemotaxis |
| CCR9B chemotaxis (IC50) | 2.6 nM | CCL25-directed chemotaxis |
| Mouse CCR9 chemotaxis (IC50) | 6.9 nM | Mouse thymocyte assay |
| Rat CCR9 chemotaxis (IC50) | 1.3 nM | Rat thymocyte assay |
| Residence time | 90.0 ± 2.4 min | NanoBRET kinetic studies |
| Molecular weight | 444.9 g/mol | PubChem |
| Chemical formula | C22H21ClN2O4S | PubChem |
The vercirnon binding site within CCR9 involves extensive molecular interactions across multiple transmembrane domains and helix 8. The compound engages with specific amino acid residues through both hydrophobic contacts and hydrogen bonding networks [5] [6]:
| Binding Site Region | Residue | Interaction Type | Description |
|---|---|---|---|
| TM1 | V69^1.53 | Hydrophobic (butylphenyl group) | Van der Waals contact |
| TM1 | V72^1.56 | Hydrophobic (butylphenyl group) | Van der Waals contact |
| TM1 | Y73^1.57 | Hydrophobic (butylphenyl group) | Van der Waals contact |
| TM2 | T81^2.37 | Hydrogen bond (pyridine-N-oxide) | H-bond with pyridine-N-oxide |
| TM2 | L87^2.43 | Hydrophobic (chlorophenyl) | Hydrophobic pocket formation |
| TM3 | I140^3.46 | Hydrophobic (chlorophenyl) | Deep chlorophenyl insertion |
| TM6 | A255^6.36 | Hydrophobic (chlorophenyl) | Chlorophenyl group contact |
| TM6 | T256^6.37 | Hydrogen bond (ketone) | H-bond with ketone moiety |
| TM6 | V259^6.40 | Hydrophobic (chlorophenyl) | Hydrophobic interaction |
| TM7 | Y317^7.53 | Hydrophobic (butylphenyl group) | Van der Waals contact |
| Helix 8 | E322^8.48 | Hydrogen bond (sulfone group) | Backbone amino H-bond |
| Helix 8 | R323^8.49 | Hydrogen bond (sulfone, pyridine-N-oxide) | Multiple H-bonds (sulfone/N-oxide) |
| Helix 8 | F324^8.50 | Hydrogen bond (sulfone group) | Backbone amino H-bond |
The butylphenyl group of vercirnon forms hydrophobic interactions with residues V69^1.53, V72^1.56, Y73^1.57, L87^2.43, Y317^7.53, and F324^8.50, while the chlorophenyl moiety engages L87^2.43, I140^3.46, A255^6.36, and V259^6.40 [5]. The sulfone group establishes an extensive hydrogen bond network with backbone amino groups of E322^8.48, R323^8.49, and F324^8.50 [5] [6].
Vercirnon operates through a distinctive dual mechanism that fundamentally differs from traditional competitive antagonists [7] [8]. This intracellular allosteric modulation involves:
Stabilization of inactive receptor conformation: Vercirnon binding locks CCR9 in an inactive state, preventing conformational changes required for G protein activation [3] [8].
Steric blockade of intracellular transducers: The compound physically obstructs the binding sites for G proteins and β-arrestins on the intracellular surface of the receptor [7] [8].
This allosteric mechanism results in non-competitive, insurmountable inhibition with respect to the natural ligand CCL25, ensuring maintained efficacy even in the presence of high local chemokine concentrations during inflammatory states [9] [10].
Vercirnon demonstrates potent inhibition of CCR9-mediated cellular responses across multiple functional assays. The compound effectively blocks CCL25-induced calcium mobilization in Molt-4 cells with an IC50 of 5.4 nM [2]. In chemotaxis assays, vercirnon inhibits both splice variants of CCR9 with exceptional potency, showing IC50 values of 2.8 nM and 2.6 nM for CCR9A and CCR9B, respectively [2].
Vercirnon exhibits remarkable selectivity for CCR9, demonstrating greater than 1000-fold selectivity over other chemokine receptors [7] [11]. Comprehensive selectivity screening revealed that vercirnon shows IC50 values exceeding 10 μM against all tested chemokine receptors, including CCR1-12 and CX3CR1-7 [2]. This exceptional selectivity profile is attributed to the unique structural features of the CCR9 intracellular binding site.
Specific selectivity studies confirmed that vercirnon does not significantly inhibit the related chemokine receptors CCR2 and CCR7 at therapeutically relevant concentrations [7] [12]. In functional assays measuring G protein activation and β-arrestin recruitment, vercirnon showed no appreciable effects on CCR2 or CCR7 signaling pathways, further confirming its selective CCR9 targeting [7].
Vercirnon demonstrates consistent potency across species, with effective inhibition of mouse and rat CCR9 receptors. The compound shows IC50 values of 6.9 nM and 1.3 nM for mouse and rat thymocyte chemotaxis, respectively, indicating strong cross-species activity [2] [13]. This cross-reactivity pattern supports the evolutionary conservation of the intracellular allosteric binding site architecture across mammalian CCR9 orthologs.
Advanced kinetic studies using NanoBRET technology revealed the detailed binding dynamics of vercirnon at the CCR9 intracellular allosteric site [7]. The compound exhibits distinctive kinetic properties that contribute to its high affinity and selectivity:
| Parameter | Value | Method |
|---|---|---|
| Association rate (kon) | 4.79 ± 0.48 × 10⁻⁴ nM⁻¹ min⁻¹ | NanoBRET kinetic binding |
| Dissociation rate (koff) | 1.12 ± 0.03 × 10⁻² min⁻¹ | NanoBRET kinetic binding |
| Kinetic Kd | 23.4 ± 2.4 nM | Calculated from kinetic rates |
| Equilibrium Kd (membrane) | 41.3 ± 3.7 nM | NanoBRET saturation binding |
| Equilibrium Kd (cellular) | 56.2 ± 2.9 nM | NanoBRET cellular binding |
| Residence time (tr) | 90.0 ± 2.4 min | Calculated from koff |
| Ki value (displacement) | 2.35 nM | Displacement vs fluorescent ligand |
| Ki value (cellular) | 5.9 nM | Cellular displacement assay |
The most remarkable kinetic feature of vercirnon is its exceptionally long residence time of 90.0 ± 2.4 minutes [7]. This extended target engagement duration likely underlies the compound's high affinity and outstanding selectivity for CCR9, as highly potent and selective compounds often exhibit slow off-kinetics [7] [14].
The intracellular nature of the vercirnon binding site necessitates membrane permeability for target engagement. Fluorescence microscopy studies using fluorescently labeled vercirnon analogues confirmed that the compound successfully traverses cell membranes to access the intracellular binding site [7]. Cellular binding studies demonstrated effective target engagement in living cells, with measured Kd values only slightly higher than those observed in membrane preparations, indicating efficient cellular uptake and intracellular binding [7].
Molecular dynamics simulations and structural analyses suggest that the intracellular allosteric binding site exhibits dynamic properties that accommodate vercirnon binding [8] [15]. The binding pocket, formed by the convergence of transmembrane helices and helix 8, undergoes conformational adjustments upon ligand binding that optimize molecular interactions while preventing G protein coupling [8]. These dynamic changes explain the need for relatively lipophilic ligands to access and bind effectively within this intracellular environment [3] [16].